molecular formula C11H16N4O2 B4300629 2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine

2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine

Cat. No. B4300629
M. Wt: 236.27 g/mol
InChI Key: IFLVELMEALKYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine (AMPT) is a chemical compound that has been widely used in scientific research. It is a triazine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine is a competitive inhibitor of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting tyrosine hydroxylase, this compound reduces the synthesis of dopamine, leading to a decrease in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce dopamine synthesis and release in the brain, leading to a decrease in dopamine levels. This, in turn, has been associated with changes in behavior, such as reduced motivation and reward-seeking behavior. This compound has also been found to affect other neurotransmitter systems, such as the noradrenaline and serotonin systems.

Advantages and Limitations for Lab Experiments

2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine has several advantages for lab experiments. It is a well-characterized compound that is readily available and relatively easy to synthesize. It has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to its use. This compound is a competitive inhibitor of tyrosine hydroxylase, which means that it may not completely block dopamine synthesis. Additionally, the effects of this compound may be influenced by individual differences in dopamine metabolism and receptor sensitivity.

Future Directions

There are several potential future directions for research on 2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine. One area of interest is the use of this compound in the study of addiction and substance abuse. This compound has been shown to reduce reward-seeking behavior, which may have implications for the development of new treatments for addiction. Another area of interest is the use of this compound in the study of other neurotransmitter systems, such as the noradrenaline and serotonin systems. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research.

Scientific Research Applications

2-(allyloxy)-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine has been used in various scientific research studies. It has been found to be a useful tool in the study of neurotransmitter systems, particularly the dopamine system. This compound has been used to investigate the role of dopamine in various physiological and behavioral processes, such as reward, motivation, and addiction.

properties

IUPAC Name

2-methoxy-4-prop-2-enoxy-6-pyrrolidin-1-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-8-17-11-13-9(12-10(14-11)16-2)15-6-4-5-7-15/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVELMEALKYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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